Cas no 89365-50-4 (Salmeterol)

Salmeterol structure
Salmeterol structure
Productnaam:Salmeterol
CAS-nummer:89365-50-4
MF:C25H37NO4
MW:415.565587759018
CID:61259
PubChem ID:5152

Salmeterol Chemische en fysische eigenschappen

Naam en identificatie

    • Salmeterol
    • 4-HYDROXY-A1-[[[6-(4-PHENYLBUTOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino] ethyl]-phenol
    • (+-)-4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedi
    • 1,3-benzenedimethanol,4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl
    • gr33343x
    • SalmeterolXenofoate
    • 4-Hydroxy-3-[hydroxymethyl]phenyl-N-[6-phenylbutoxyhexyl]ethanolamine
    • Salmeterol See S090100
    • 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol
    • SALMETEROL(SUBJECTTOPATENTFREE)
    • SAMETEROL
    • serevent (R)
    • SalMeterol iMpurity
    • Serevent
    • Aeromax
    • Astmerole
    • Salmeterolum [Latin]
    • GR 33343X
    • SALMATEROL
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
    • SN408D
    • 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol
    • Salmeterol-fluticasone propionate mixt.
    • GIIZNNXWQWCKIB-UHFFFAOYSA-N
    • (+-)-4-Hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
    • (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl
    • 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)- (ZCI)
    • 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
    • 2-Hydroxymethyl-4-[1-hydroxy-2-[6-(4-phenyl-butoxy)-hexylamino]-ethyl]-phenol
    • DTXCID803571
    • (+-)-salmeterol
    • HY-14302
    • Salmeterol?
    • SR-01000076139-2
    • Salmeterol (USAN/INN)
    • GR 33343 X
    • 89365-50-4
    • ( inverted question mark) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol; GR 33343X
    • NCGC00025247-01
    • SMR000466295
    • HMS3714N12
    • BPBio1_001002
    • MLS001424322
    • BSPBio_000910
    • 4-hydroxy-alpha1-
    • (+/-)-4-hydroxy-alpha1-
    • BRD-A01320529-104-11-9
    • AB00513972-07
    • HMS3412P13
    • DB00938
    • Salmeterolum
    • BRD-A01320529-104-10-1
    • SALMETEROL [INN]
    • C07241
    • SALMETEROL [HSDB]
    • DB-226688
    • Salmeterolum (Latin)
    • HMS3886G10
    • D05792
    • CCG-205176
    • NCGC00025247-02
    • BRD-A01320529-001-05-9
    • Salmeterol Xinafoate Impurity 1
    • NC00444
    • SR-01000076139
    • 1-hydroxy-2-naphthoic acid;4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylol-phenol
    • (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol
    • 3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-; 1,3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (+/-)-; GR 33343X; Salmeterol; GR 33343X
    • (+-)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha(1)-diol
    • AB00513972
    • Tox21_113584
    • S 2692
    • MLS000759000
    • 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol
    • UNII-2I4BC502BT
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
    • SALMETEROL [MI]
    • BCP04199
    • 1,3-Benzenedimethanol, 4-hydroxy-.alpha.1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
    • 2I4BC502BT
    • BDBM25771
    • CHEMBL1263
    • HMS2052H13
    • HMS2097N12
    • SALMETEROL [WHO-DD]
    • C77008
    • SALMETEROL [USAN]
    • SALMETEROL [VANDF]
    • R03AC12
    • CAS-89365-50-4
    • 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
    • SR-01000076139-6
    • CHEBI:9011
    • Q424333
    • MFCD00867037
    • Salmeterol 100 microg/mL in Acetonitrile
    • AS-56157
    • SDCCGSBI-0633788.P001
    • AKOS005561914
    • NS00010340
    • Q-101428
    • 1ST1377
    • HSDB 7315
    • SCHEMBL4767
    • GTPL559
    • MRF-0000468
    • 2-(Hydroxymethyl)-4-[(1R)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]a mino}ethyl]phenol
    • BRD-A01320529-104-12-7
    • EX-A4409
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
    • Salmeterolxinafoate
    • HMS3268K19
    • Lopac0_001100
    • GR-33343-X
    • STK629186
    • s5527
    • CCG-101194
    • HMS3394H13
    • L000532
    • CPD000466295
    • Salmeterol [USAN:INN:BAN]
    • EN300-18530979
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl-, (+-)-
    • NCGC00015938-03
    • (RS)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
    • CHEBI:64064
    • Prestwick3_000945
    • DTXSID6023571
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-({6-[(4-phenylbutyl)oxy]hexyl}amino)ethyl]phenol
    • (rs)-salmeterol
    • HMS2090E17
    • MDL: MFCD00867037
    • Inchi: 1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
    • InChI-sleutel: GIIZNNXWQWCKIB-UHFFFAOYSA-N
    • LACHT: OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1

Berekende eigenschappen

  • Exacte massa: 415.272259g/mol
  • Oppervlakte lading: 0
  • XLogP3: 3.9
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Aantal draaibare bindingen: 16
  • Monoisotopische massa: 415.272259g/mol
  • Monoisotopische massa: 415.272259g/mol
  • Topologisch pooloppervlak: 82Ų
  • Zware atoomtelling: 30
  • Complexiteit: 403
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: 3

Experimentele eigenschappen

  • Stability Shelf Life: Salmeterol xinafoate oral inhalation aerosol or oral inhalation powder (Serevent Diskus) is stable for 2 years or 18 months, respectively, from the date of manufacture.
  • Dissociation Constants: pKa = 11.2 /Estimated/
  • Kleur/vorm: Uncertain
  • Dichtheid: 1.1±0.1 g/cm3
  • Smeltpunt: 75-77°C
  • Kookpunt: 603°C at 760 mmHg
  • Vlampunt: 318.5±31.5 °C
  • Oplosbaarheid: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(240.63 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 81.95000
  • LogboekP: 4.49830
  • Dampfdruk: 0.0±1.8 mmHg at 25°C
  • Oplosbaarheid: It is easily soluble in methanol, slightly soluble in ethanol \ chloroform or isopropanol, and poorly soluble in water

Salmeterol Beveiligingsinformatie

Salmeterol Douanegegevens

  • HS-CODE:2922509090
  • Douanegegevens:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Salmeterol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-14302-10mM*1 mL in DMSO
Salmeterol
89365-50-4 99.91%
10mM*1 mL in DMSO
¥1100 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12829-2 mg
Salmeterol
89365-50-4 99.90%
2mg
¥410.00 2022-04-26
LKT Labs
S0245-5 mg
Salmeterol
89365-50-4 ≥98%
5mg
$88.60 2023-07-10
S e l l e c k ZHONG GUO
S5527-25mg
Salmeterol
89365-50-4 99.9%
25mg
¥2375.27 2023-09-15
TRC
S090105-10mg
Salmeterol
89365-50-4
10mg
$ 164.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MC559-10mg
Salmeterol
89365-50-4 98+%
10mg
1195CNY 2021-05-08
ChemScence
CS-2815-100mg
Salmeterol
89365-50-4 99.88%
100mg
$600.0 2022-04-26
DC Chemicals
DC8610-250 mg
Salmeterol
89365-50-4 >98%
250mg
$700.0 2022-02-28
DC Chemicals
DC8610-1 g
Salmeterol
89365-50-4 >98%
1g
$1300.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12829-100 mg
Salmeterol
89365-50-4 99.90%
100MG
¥5367.00 2022-04-26

Salmeterol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Acetone ;  40 min, 30 °C
Referentie
Preparation method of salmeterol xinafoate
, China, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Methyl ethyl ketone ;  rt
Referentie
Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene
, China, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Solvents: Ethanol ;  rt
Referentie
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Water ;  3 h, 70 °C
1.2 Solvents: Ethyl acetate ;  16 h, rt
Referentie
Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment
, United States, , ,

Productiemethode 5

Reactievoorwaarden
Referentie
An improved process for the preparation of salmeterol xinafoate
, India, , ,

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; 1 h, rt
1.2 Reagents: Water
Referentie
Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism
Knezevic, Anamarija; Novak, Jurica; Bosak, Anita; Vinkovic, Marijana, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ;  overnight, 35 °C
Referentie
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
Referentie
Study on the process for synthesis of salmeterol
Shen, Li-qun, Guangzhou Huagong, 2008, 36(4), 46-47

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 2.06 MPa, rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referentie
New synthetic route to salmeterol
Zhou, Di; Liu, Juntao; Lu, Yixiang; Jia, Xian; Li, Xingshu, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(2), 123-125

Productiemethode 10

Reactievoorwaarden
1.1 Solvents: Ethanol ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride ;  24 h, rt
Referentie
The synthesis of salmeterol
Ying, Min; Zhang, Huaxing, Guangdong Huagong, 2009, 36(12),

Productiemethode 11

Reactievoorwaarden
Referentie
Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma
Awad, Mohamed; Hammad, Mohamed A. ; Abdel-Megied, Ahmed M. ; Omar, Mahmoud A., Luminescence, 2018, 33(5), 913-918

Productiemethode 12

Reactievoorwaarden
Referentie
Process for the preparation of crystalline salmeterol and its xinafoate salt
, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Solvents: Methanol ;  1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
Referentie
Improved process for the preparation of salmeterol xinafoate
, India, , ,

Productiemethode 14

Reactievoorwaarden
1.1 Solvents: Methanol ,  Ethyl acetate
Referentie
Preparation of salmeterol xinafolate
Anonymous, Research Disclosure, 2006, 506,

Productiemethode 15

Reactievoorwaarden
Referentie
Process for preparation of salmeterol xinafoate
, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden
1.1 Solvents: Acetone ;  30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ;  25 °C → 10 °C; 2 h, 10 °C
Referentie
Process for preparation of salmeterol
, World Intellectual Property Organization, , ,

Productiemethode 17

Reactievoorwaarden
1.1 Solvents: Methanol ;  25 - 30 °C; 3 h, 0 °C
Referentie
A method for preparing salmeterol hydroxynaphthoate
, China, , ,

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Isopropanol ;  rt → 70 °C; 8 h, 70 °C
Referentie
Synthesis route of salmeterol xinafoate
Jiang, Zhi-gan; Hua, Zheng-mao; Mai, Lu-gen; Yang, Li-ge, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

Productiemethode 19

Reactievoorwaarden
1.1 Solvents: Acetone ;  3 - 4 h, 25 - 35 °C
Referentie
Preparation of salmeterol and salts thereof
, India, , ,

Productiemethode 20

Reactievoorwaarden
Referentie
Process for preparation of salmeterol
, India, , ,

Productiemethode 21

Reactievoorwaarden
Referentie
Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases
, World Intellectual Property Organization, , ,

Productiemethode 22

Reactievoorwaarden
Referentie
Phenethanolamine derivatives useful in the treatment of respiratory problems
, Federal Republic of Germany, , ,

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  36 h, 58 psi, 45 °C
Referentie
An Efficient and Practical Synthesis of Salmeterol
Lu, Yongping; Xu, Xinliang; Zhang, Xingxian, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  10 min, pH 8 - 9, 25 - 35 °C
1.2 Reagents: Diisopropylethylamine ;  25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ;  35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 25 - 35 °C
Referentie
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referentie
A new synthetic approach to salmeterol
Rong, Yajing; Ruoho, Amold E., Synthetic Communications, 1999, 29(12), 2155-2162

Productiemethode 26

Reactievoorwaarden
Referentie
Preparation of salmeterol and its application
, China, , ,

Productiemethode 27

Reactievoorwaarden
Referentie
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

Salmeterol Raw materials

Salmeterol Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:89365-50-4)Salmeterol
A843150
Zuiverheid:99%/99%/99%
Hoeveelheid:10mg/50mg/100mg
Prijs ($):169.0/551.0/839.0
atkchemica
(CAS:89365-50-4)Salmeterol
CL1371
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek